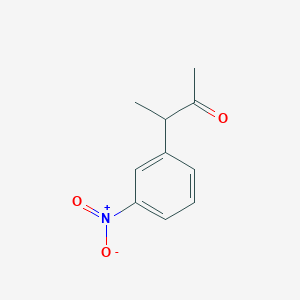

3-(3-Nitrophenyl)butan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Nitrophenyl)butan-2-one is an organic compound with the molecular formula C10H11NO3 It is a nitroaromatic compound, characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a butan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Nitrophenyl)butan-2-one can be synthesized through various methods. One common synthetic route involves the aldol condensation of 3-nitrobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)butan-2-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Oxidation: The compound can undergo oxidation reactions, where the ketone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in acidic or basic medium.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Reduction: 3-(3-Aminophenyl)butan-2-one.

Oxidation: 3-(3-Nitrophenyl)butanoic acid.

Substitution: 3-(3-Hydroxyphenyl)butan-2-one.

Scientific Research Applications

3-(3-Nitrophenyl)butan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, its reduction product, 3-(3-Aminophenyl)butan-2-one, can interact with enzymes and receptors in biological systems, leading to various physiological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

4-(3-Nitrophenyl)butan-2-one: Similar structure but with the nitro group at a different position on the phenyl ring.

3-(4-Nitrophenyl)butan-2-one: Similar structure but with the nitro group at the para position on the phenyl ring.

3-(3-Nitrophenyl)propan-2-one: Similar structure but with a shorter carbon chain.

Uniqueness

3-(3-Nitrophenyl)butan-2-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the nitro group on the phenyl ring can significantly affect the compound’s electronic properties and its interactions with other molecules .

Biological Activity

3-(3-Nitrophenyl)butan-2-one, also known as 3-(3-nitrophenyl)-2-butanone, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H11NO3

- Molecular Weight : 195.20 g/mol

- CAS Number : 918540-59-7

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its effects on cell proliferation, apoptosis, and potential therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated the compound's antiproliferative effects against several cancer cell lines, including breast cancer and lung cancer cells. The compound demonstrated an IC50 value in the low micromolar range, indicating potent growth inhibition.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

| HeLa (Cervical) | 10.0 |

The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cell division. The compound interacts with the colchicine-binding site on tubulin, leading to cell cycle arrest and subsequent apoptosis in treated cells .

The primary mechanism through which this compound exerts its biological effects involves:

- Inhibition of Tubulin Polymerization : The compound binds to tubulin and prevents its polymerization into microtubules, disrupting mitotic spindle formation during cell division.

- Induction of Apoptosis : Following cell cycle arrest, the compound triggers apoptotic pathways, leading to programmed cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Breast Cancer Cells : In vitro studies showed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis as evidenced by increased caspase activity.

- Lung Cancer Model : In a xenograft model using A549 cells, administration of this compound led to a marked decrease in tumor size compared to controls, supporting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption and distribution within biological systems. Preliminary studies indicate that the compound undergoes metabolic transformations primarily via oxidation and conjugation pathways.

Properties

CAS No. |

918540-59-7 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

3-(3-nitrophenyl)butan-2-one |

InChI |

InChI=1S/C10H11NO3/c1-7(8(2)12)9-4-3-5-10(6-9)11(13)14/h3-7H,1-2H3 |

InChI Key |

NFKOSUDXTMRLLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.